1-Chloro-3-(difluoromethyl)-5-fluorobenzene 1-Chloro-3-(difluoromethyl)-5-fluorobenzene
Brand Name: Vulcanchem
CAS No.: 1214333-10-4
VCID: VC3181539
InChI: InChI=1S/C7H4ClF3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,7H
SMILES: C1=C(C=C(C=C1F)Cl)C(F)F
Molecular Formula: C7H4ClF3
Molecular Weight: 180.55 g/mol

1-Chloro-3-(difluoromethyl)-5-fluorobenzene

CAS No.: 1214333-10-4

Cat. No.: VC3181539

Molecular Formula: C7H4ClF3

Molecular Weight: 180.55 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-3-(difluoromethyl)-5-fluorobenzene - 1214333-10-4

CAS No. 1214333-10-4
Molecular Formula C7H4ClF3
Molecular Weight 180.55 g/mol
IUPAC Name 1-chloro-3-(difluoromethyl)-5-fluorobenzene
Standard InChI InChI=1S/C7H4ClF3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,7H
Standard InChI Key RIBPSSSCRZSNSV-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1F)Cl)C(F)F
Canonical SMILES C1=C(C=C(C=C1F)Cl)C(F)F

Chemical Structure and Properties

Molecular Structure

1-Chloro-3-(difluoromethyl)-5-fluorobenzene consists of a benzene ring with three substituents: a chlorine atom, a difluoromethyl group, and a fluorine atom. The molecular formula is C7H4ClF3 . The structure features the chlorine atom at position 1, the difluoromethyl group (-CHF2) at position 3, and a fluorine atom at position 5 of the benzene ring . This arrangement creates a molecule with unique electronic and steric properties.

The structural representation can be expressed through several notations:

  • IUPAC Name: 1-chloro-3-(difluoromethyl)-5-fluorobenzene

  • SMILES Notation: FC1=CC(C(F)F)=CC(Cl)=C1

  • InChI: InChI=1S/C7H4ClF3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,7H

  • InChIKey: RIBPSSSCRZSNSV-UHFFFAOYSA-N

Physical Properties

The compound possesses specific physical characteristics that influence its behavior and applications. Table 1 summarizes the key physical properties of 1-Chloro-3-(difluoromethyl)-5-fluorobenzene.

Table 1: Physical Properties of 1-Chloro-3-(difluoromethyl)-5-fluorobenzene

PropertyValueSource
Molecular Weight180.55 g/mol
Physical StateNot specified in sources-
LogP3.4167
TPSA0
H-Bond Acceptors0
H-Bond Donors0
Rotatable Bonds1

The LogP value of 3.4167 indicates that the compound is lipophilic, suggesting good membrane permeability . The absence of hydrogen bond acceptors and donors (both values are 0) indicates limited capacity for hydrogen bonding interactions . These properties collectively suggest that 1-Chloro-3-(difluoromethyl)-5-fluorobenzene may have good penetration into lipid bilayers and potentially favorable pharmacokinetic properties for certain applications.

SupplierCatalog NumberPurityPackage SizeStatusSource
CymitQuimica10-F09466197.0%1g, 5gAvailable
CymitQuimica3D-PYB33310Min. 95%50mg, 500mgDiscontinued
ChemSceneCS-056439298%100mgAvailable

For researchers requiring this compound, ChemScene offers the highest purity at 98% , while CymitQuimica offers larger quantities with slightly lower purity specifications .

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural DifferenceSource
1-Chloro-3-(difluoromethyl)-5-fluorobenzene1214333-10-4C7H4ClF3180.55 g/molReference compound
1-Bromo-2-(difluoromethyl)-3-fluorobenzene1166820-46-7C7H4BrF3225.01 g/mol*Bromine instead of chlorine, different substitution pattern
1-Chloro-3-ethyl-5-fluorobenzene1369888-98-1C8H8ClF158.60 g/molEthyl group instead of difluoromethyl

*Calculated based on atomic weights

This comparison illustrates how relatively minor structural modifications can lead to compounds with potentially different physical, chemical, and biological properties. The substitution pattern and identity of functional groups impact lipophilicity, electronic distribution, and molecular recognition properties.

Future Research Directions

The structural features of 1-Chloro-3-(difluoromethyl)-5-fluorobenzene suggest several promising research avenues:

Medicinal Chemistry

The difluoromethyl group has emerged as an important bioisostere in drug design. Its unique properties—including the ability to act as a hydrogen bond donor while maintaining lipophilicity—make compounds containing this moiety interesting candidates for pharmaceutical development. Future research might explore:

  • Use as a building block for novel enzyme inhibitors

  • Development of fluorinated compounds with improved metabolic stability

  • Exploration of structure-activity relationships in series containing this structural motif

Materials Science

Fluorinated aromatic compounds often possess interesting properties for materials applications, including:

  • Thermal stability

  • Chemical resistance

  • Unique electronic properties

  • Potential applications in liquid crystals or specialty polymers

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